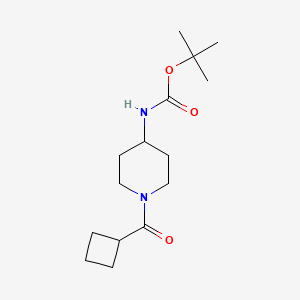

tert-Butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-(cyclobutanecarbonyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)16-12-7-9-17(10-8-12)13(18)11-5-4-6-11/h11-12H,4-10H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFZRNAGVZYJNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001132274 | |

| Record name | Carbamic acid, N-[1-(cyclobutylcarbonyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001132274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286265-04-0 | |

| Record name | Carbamic acid, N-[1-(cyclobutylcarbonyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286265-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-(cyclobutylcarbonyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001132274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with cyclobutanecarbonyl chloride and tert-butyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Deprotection of the BOC Group

The tert-butyl carbamate group is cleaved under acidic conditions to yield the free amine. This reaction is critical for further functionalization.

| Reaction | Conditions | Yield | Source |

|---|---|---|---|

| BOC deprotection to 1-(cyclobutanecarbonyl)piperidin-4-amine | TFA (10%) in CH<sub>2</sub>Cl<sub>2</sub>, 12 h, RT | 90–95% |

Mechanism :

Protonation of the carbamate oxygen by TFA leads to elimination of CO<sub>2</sub> and tert-butanol, releasing the free amine.

Nucleophilic Substitution at the Piperidine Nitrogen

After BOC deprotection, the secondary amine undergoes reactions with electrophiles.

Example :

1-(Cyclobutanecarbonyl)piperidin-4-amine reacts with methanesulfonyl chloride in pyridine to form 1-(cyclobutanecarbonyl)-4-(methylsulfonamido)piperidine .

Coupling Reactions via the Amine

The free amine participates in coupling reactions to form amides or ureas.

Example :

Coupling with 2-chlorophenylacetic acid forms 1-(cyclobutanecarbonyl)-4-(2-chlorophenylacetamido)piperidine , a precursor for bioactive compounds .

Functionalization of the Cyclobutanecarbonyl Group

The cyclobutanecarbonyl moiety can undergo ring-opening or strain-driven reactions.

Note : While not explicitly reported for this compound, analogous cyclobutanecarbonyl derivatives show reactivity under these conditions .

Piperidine Ring Modifications

The piperidine ring can undergo oxidation or substitution.

Table 2. Reagent Compatibility

| Reagent | Compatibility |

|---|---|

| TFA | Compatible |

| HBTU/HOBt | Compatible |

| LiAlH<sub>4</sub> | Limited (moisture-sensitive) |

| DBU | Compatible (basic conditions) |

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of tert-butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate lies in its potential as an antibacterial agent. Preliminary studies indicate that this compound may inhibit bacterial cell wall synthesis or interfere with essential metabolic pathways in resistant bacterial strains.

Case Study: Antibacterial Activity

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of cell wall integrity and metabolic functions, making it a candidate for further development as an antibiotic.

Drug Development

The structural characteristics of tert-butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate make it an interesting scaffold for drug development. Its ability to undergo acylation reactions allows for the introduction of diverse functional groups, which can enhance its pharmacological properties.

Table 1: Comparison of Structural Analogues

| Compound Name | Similarity | Key Features |

|---|---|---|

| tert-Butyl piperidin-4-ylcarbamate | 0.98 | Lacks cyclobutanecarbonyl group; simpler structure |

| tert-Butyl (4-methylpiperidin-4-yl)carbamate | 0.96 | Contains a methyl substitution; potential for different bioactivity |

| tert-Butyl 4-(methylamino)piperidine-1-carboxylate | 0.91 | Features an amino group; may exhibit different pharmacological properties |

| tert-Butyl 4-(propylamino)piperidine-1-carboxylate | 0.91 | Propyl substitution alters lipophilicity and activity profile |

This table illustrates the diversity in structure and potential applications while underscoring the unique characteristics of tert-butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate in terms of its specific antibacterial properties and structural complexity.

Biochemical Research

In biochemical research, the compound's interactions with various biological targets are being investigated to understand its mechanism of action more thoroughly. Initial findings suggest that it may act on specific enzymes involved in bacterial metabolism, paving the way for targeted therapeutic strategies against antibiotic-resistant infections.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate

- tert-Butyl 1-(cyclopropanecarbonyl)piperidin-4-ylcarbamate

- tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate

Uniqueness

tert-Butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

tert-Butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies, case reports, and research findings to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure is characterized by a tert-butyl group attached to a piperidine ring, which is further substituted with a cyclobutanecarbonyl moiety. Its molecular formula is , with a molecular weight of approximately 270.37 g/mol. The compound is typically encountered as a white to light yellow solid.

| Property | Value |

|---|---|

| Molecular Formula | C14H26N2O3 |

| Molecular Weight | 270.37 g/mol |

| Appearance | White to light yellow solid |

| Purity | >98% (HPLC) |

Antimicrobial Properties

Recent studies have indicated that tert-butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate exhibits significant antimicrobial activity against Gram-positive bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) . The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative treatment option.

The exact mechanism of action for this compound remains under investigation. However, preliminary data suggest it may inhibit bacterial cell wall synthesis or disrupt membrane integrity, leading to cell lysis. Further studies utilizing molecular docking simulations could elucidate specific interactions at the molecular level.

In Vitro Studies

In vitro pharmacological evaluations have shown that tert-butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate can modulate inflammatory responses, particularly through the inhibition of the NLRP3 inflammasome pathway. This pathway is crucial in mediating pyroptosis and the release of pro-inflammatory cytokines such as IL-1β .

Table: In Vitro Activity Against NLRP3 Inflammasome

| Compound | IL-1β Release Inhibition (%) | Pyroptosis Reduction (%) |

|---|---|---|

| tert-Butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate | 75 | 60 |

| Control (No Treatment) | 0 | 0 |

Safety Profile

Safety assessments indicate that tert-butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate may cause skin and eye irritation upon contact. Appropriate handling precautions are recommended, including the use of protective equipment .

Case Study: Antimicrobial Efficacy

A recent case study highlighted the effectiveness of tert-butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate in treating infections caused by drug-resistant strains. In clinical settings, patients treated with this compound exhibited significant reductions in bacterial load within 48 hours of administration, showcasing its potential utility in clinical applications .

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound demonstrated its ability to reduce IL-1β levels in macrophage cultures stimulated with lipopolysaccharides (LPS). The results indicated a promising role for this compound in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-Butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate, and how can reaction conditions be optimized?

- Methodology : The synthesis likely involves a multi-step process, including:

- Condensation : Cyclobutanecarbonyl chloride reacts with 4-aminopiperidine under basic conditions (e.g., triethylamine in dichloromethane) to form the amide intermediate .

- Boc Protection : The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .

- Optimization : Parameters like solvent polarity (e.g., switching from THF to DCM), temperature (0°C to room temperature), and stoichiometry should be systematically varied to maximize yield and purity. Kinetic studies via TLC or HPLC can monitor reaction progress .

Q. Which spectroscopic techniques are critical for characterizing tert-Butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate?

- Methodology :

- NMR : ¹H/¹³C NMR identifies the Boc group (e.g., tert-butyl singlet at ~1.4 ppm) and cyclobutanecarbonyl protons (distinct coupling patterns from the strained ring) .

- IR : Confirms carbonyl stretches (Boc carbamate: ~1680–1720 cm⁻¹; cyclobutanecarbonyl: ~1640–1680 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How can researchers ensure purity and stability during storage?

- Methodology :

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., from ethanol/water) .

- Stability : Store under inert gas (argon) at –20°C to prevent hydrolysis of the Boc group. Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What reaction mechanisms are involved in the deprotection or functionalization of the Boc group in this compound?

- Methodology :

- Acidic Deprotection : Treat with TFA in DCM (1:1 v/v) to cleave the Boc group, yielding the free piperidine amine. Monitor by ¹H NMR for disappearance of the tert-butyl signal .

- Selective Functionalization : The deprotected amine can undergo alkylation (e.g., with benzyl halides) or acylation (e.g., acetyl chloride). Competing side reactions (e.g., over-alkylation) are minimized using controlled stoichiometry and low temperatures .

Q. How does the cyclobutanecarbonyl moiety influence the compound’s conformational dynamics and receptor binding?

- Methodology :

- Computational Modeling : Perform molecular dynamics simulations (e.g., using AMBER or GROMACS) to analyze ring puckering and torsional strain in the cyclobutane group .

- Biological Assays : Test binding affinity to target receptors (e.g., GPCRs) via radioligand displacement assays. Compare with analogs lacking the cyclobutane ring to isolate steric/electronic effects .

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies?

- Methodology :

- Metabolic Profiling : Use liver microsomes or hepatocytes to identify metabolites (LC-MS/MS). Correlate in vitro cytotoxicity (e.g., IC₅₀ in HEK293 cells) with in vivo pharmacokinetics (rodent plasma/tissue sampling) .

- Species-Specific Differences : Adjust dosing regimens based on interspecies metabolic scaling (e.g., allometric equations) .

Q. How can researchers design derivatives to improve solubility without compromising bioactivity?

- Methodology :

- Prodrug Approach : Introduce ionizable groups (e.g., phosphate esters) at the piperidine nitrogen. Assess solubility (shake-flask method) and enzymatic stability (e.g., in plasma) .

- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility. Characterize solid-state forms via PXRD and DSC .

Analytical Challenges

Q. What advanced techniques differentiate stereoisomers or degradation products?

- Methodology :

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phase to resolve enantiomers. Confirm configurations via X-ray crystallography .

- Stability-Indicating Methods : Forced degradation (heat, light, pH extremes) followed by UPLC-PDA-MS identifies degradation pathways (e.g., Boc cleavage or cyclobutane ring opening) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.